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Executive Summary

ATL1102 is a second-generation antisense oligonucleotide designed to treat inflammatory
conditions by targeting the CD49d subunit of Very Late Antigen-4 (VLA-4). This document
provides a comprehensive technical overview of the discovery, mechanism of action, and
clinical development history of ATL1102. It details the scientific rationale for its development,
summarizes key preclinical and clinical findings in Multiple Sclerosis (MS) and Duchenne
Muscular Dystrophy (DMD), and outlines the experimental protocols of pivotal studies.
Quantitative data from clinical trials are presented in structured tables, and key biological and
procedural pathways are visualized using Graphviz diagrams.

Discovery and Rationale

The discovery of ATL1102 is rooted in the understanding of the role of lymphocyte trafficking in
inflammatory diseases. The adhesion molecule VLA-4, expressed on the surface of
lymphocytes, plays a critical role in their migration from the bloodstream into inflamed tissues.
[1] VLA-4 is a heterodimer composed of an alpha subunit (CD49d) and a beta subunit (CD29).
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The interaction of VLA-4 with its ligand, VCAM-1, on the endothelial cell surface is a key step in
this process.

In diseases like relapsing-remitting multiple sclerosis (RRMS), the migration of pathogenic
lymphocytes into the central nervous system (CNS) contributes to the formation of
inflammatory lesions and subsequent neurological damage.[1][2] Similarly, in Duchenne
muscular dystrophy (DMD), inflammation exacerbates muscle fiber damage.[3] It has been
observed that DMD patients with a higher number of T cells expressing high levels of CD49d
experience a more severe and rapid disease progression.[3][4]

This understanding led to the development of ATL1102, an antisense oligonucleotide that
specifically targets the messenger RNA (MRNA) of human CD49d.[2] By inhibiting the
production of the CD49d protein, ATL1102 aims to reduce the expression of VLA-4 on
lymphocytes, thereby impeding their ability to migrate to sites of inflammation.[1] This approach
offers a targeted immunomodulatory therapy with the potential to reduce inflammation and slow
disease progression in VLA-4 mediated disorders.[3]

Mechanism of Action

ATL1102 is a 2'-O-methoxyethyl (2’MOE) modified "gapmer" antisense oligonucleotide.[5][6] Its
mechanism of action involves the following steps:

o Hybridization: ATL1102, a single-stranded nucleic acid sequence, is designed to be
complementary to a specific sequence within the 3'-untranslated region of the human CD49d
MRNA. It binds to this target mMRNA through Watson-Crick base pairing.[2]

* RNase H Recruitment: The central "gap" of the antisense oligonucleotide is composed of
DNA-like residues. This DNA:RNA hybrid duplex is recognized and bound by the ubiquitous
intracellular enzyme, Ribonuclease H (RNase H).[2][5]

« MRNA Degradation: RNase H cleaves the RNA strand of the hybrid duplex, leading to the
degradation of the CD49d mRNA.[2][5]

« Inhibition of Protein Synthesis: The destruction of the CD49d mRNA prevents it from being
translated into the CD49d protein by the cellular machinery.
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e Reduced VLA-4 Expression: The subsequent reduction in the available pool of CD49d
protein leads to a decrease in the expression of functional VLA-4 on the surface of
lymphocytes.

e Inhibition of Cell Adhesion and Migration: The reduced VLA-4 expression impairs the ability
of lymphocytes to adhere to the vascular endothelium and migrate into inflamed tissues.[1][2]

This targeted approach allows for the selective downregulation of a key protein involved in the
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Caption: Mechanism of action of ATL1102.

Preclinical Development

Preclinical studies in animal models of inflammatory diseases, including asthma and multiple
sclerosis, demonstrated the potential of antisense inhibition of VLA-4.[7][8] A murine-specific
CD49d antisense oligonucleotide was shown to reduce VLA-4 expression in inflamed lymph
nodes and spleen.[2] In the mdx mouse model of DMD, a mouse-specific CD49d ASO
demonstrated the ability to reduce CD49d mRNA expression in muscle and decrease
contraction-induced muscle damage.[5] These proof-of-concept studies provided the rationale
for advancing ATL1102 into clinical trials.

Clinical Development

ATL1102 has been investigated in Phase Il clinical trials for both relapsing-remitting multiple
sclerosis (RRMS) and Duchenne muscular dystrophy (DMD).

Multiple Sclerosis (MS)

A Phase lla, multicenter, double-blind, placebo-controlled, randomized trial was conducted to
evaluate the efficacy and safety of ATL1102 in patients with RRMS.[2]

Key Quantitative Results from the Phase lla MS Trial
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. ATL1102 Reduction vs.
Endpoint Placebo (n=37) p-value
(n=37) Placebo

Cumulative new
active lesions 3.0 (SD 6.12) 6.2 (SD 9.89) 54.4% 0.01
(weeks 4, 8, 12)

Cumulative new
gadolinium-

) - - 67.9% 0.002
enhancing T1

lesions

New active
) 2.6 (SD 5.75) 3.6 (SD 5.49) - 0.0456
lesions at week 8

Reduction in
inflammatory - - 88.5% -

brain lesions

Reduction in
circulating ~25% - - -

lymphocytes

Data sourced from Limmroth, V. et al. Neurology, 2014.[2][5][9]

Experimental Protocol: Phase lla MS Trial

 Trial Design: A multicenter, double-blind, placebo-controlled, randomized phase Il trial.[2]
 Participants: 77 patients with relapsing-remitting multiple sclerosis (RRMS).[2][10]

* Inclusion Criteria: Patients with RRMS.[2]

o Exclusion Criteria: Not detailed in the provided search results.

o Treatment Regimen: Patients received 200 mg of ATL1102 subcutaneously three times in
the first week, followed by twice-weekly injections for 7 weeks, or a placebo.[2]

» Monitoring: Patients were monitored for an additional 8 weeks after the treatment period.[2]
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e Primary Endpoint: The cumulative number of new active lesions (either new gadolinium-
enhancing T1 lesions or non-enhancing new or enlarging T2 lesions) at weeks 4, 8, and 12.

[2]

e Secondary Endpoints: Included the cumulative number of new gadolinium-enhancing T1
lesions.[2]

e Imaging: MRI scans were performed at baseline and at weeks 4, 8, 12, and 16.[2]

» Safety Assessments: Monitoring of treatment-emergent adverse events.[2]
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Caption: Workflow of the Phase Ila clinical trial of ATL1102 in RRMS.

Duchenne Muscular Dystrophy (DMD)
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A Phase I, open-label clinical trial was conducted to assess the safety and tolerability of
ATL1102 in non-ambulatory patients with DMD.[7][11]

Key Quantitative Results from the Phase 1l DMD Trial

Endpoint Result

Safety and Tolerability

Serious Adverse Events None reported.[3][4]

Withdrawals from study None.[11]

Mild injection site erythema and skin
discoloration.[5][9][11]

Most Common Adverse Events

Efficacy (Secondary Endpoints)

Performance of Upper Limb (PUL2.0) Stabilization of muscle function.[12]
Grip and Pinch Strength Improvements observed.[11][13]
MRI Fat Fraction Stabilization observed.[12]

Statistically significant increase 4 weeks post-

CD3+CD49d+ T lymphocytes
treatment.[5][9]

Data sourced from various press releases and publications.[3][4][5][9][11][12][13]
Experimental Protocol: Phase I DMD Trial

o Trial Design: An open-label, single-arm, phase Il clinical trial.[7][11]

o Participants: 9 non-ambulatory boys with DMD, aged between 10 and 18 years.[7][13]
e Inclusion Criteria: Non-ambulatory DMD patients.[11][14]

o Exclusion Criteria: Not detailed in the provided search results.

o Treatment Regimen: 25 mg of ATL1102 administered weekly via subcutaneous injection for
24 weeks.[7][13]
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e Primary Endpoint: To assess the safety and tolerability of ATL1102.[3][11]

e Secondary Endpoints: Included the impact on T-cell populations and efficacy as measured
by standard muscle strength and function tests (e.g., PUL2.0, MyoGrip, MyoPinch).[11]

o Safety Assessments: Monitoring for adverse events.[11]

It is important to note that a subsequent Phase 2b study of avicursen (ATL1102) in non-
ambulant boys with DMD failed to show a difference between the drug and placebo, and the
open-label extension of this trial was stopped.[14]

Safety and Tolerability

Across the Phase Il trials in both MS and DMD, ATL1102 was generally well-tolerated.[2][11]
The most common treatment-emergent adverse events were mild to moderate injection site
reactions, such as erythema.[2][11] In the MS trial, a decrease in platelet counts was observed,
which returned to the normal range after dosing was completed.[2] No serious adverse events
were reported in the initial Phase Il DMD trial.[3][4]

Conclusion

ATL1102 is a targeted antisense therapy that has demonstrated a clear mechanism of action
and biological activity in downregulating VLA-4 expression. In a Phase lla trial for RRMS, it
significantly reduced the number of new active brain lesions, providing proof-of-concept for this
therapeutic approach in neuroinflammatory disorders.[2] The initial Phase Il trial in non-
ambulatory DMD patients showed a favorable safety profile and encouraging trends in the
stabilization of muscle function and strength.[11] However, a subsequent placebo-controlled
trial in DMD did not meet its efficacy endpoints.[14] Further investigation is required to fully
elucidate the therapeutic potential of ATL1102 in these and other inflammatory conditions.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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